molecular formula C15H13N3O2S B5542380 3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid

3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid

Cat. No.: B5542380
M. Wt: 299.3 g/mol
InChI Key: DWVCHAJNOKSLET-UHFFFAOYSA-N
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Description

3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused to a pyrimidine ring, with a phenyl group attached to the thiophene ring. The propanoic acid moiety is linked to the pyrimidine ring through an amino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusing the Pyrimidine Ring: The thiophene ring is then fused with a pyrimidine ring through a condensation reaction, often involving the use of a dehydrating agent.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a halogenated phenyl compound and a suitable catalyst.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated phenyl compounds with Lewis acid catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthiopheno[3,2-e]pyrimidine: Lacks the propanoic acid moiety but shares the core heterocyclic structure.

    3-Aminopropanoic acid: Contains the propanoic acid moiety but lacks the heterocyclic structure.

    Phenylthiophene: Contains the thiophene and phenyl groups but lacks the pyrimidine ring and propanoic acid moiety.

Uniqueness

3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid is unique due to its combination of a fused thiophene-pyrimidine ring system with a phenyl group and a propanoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-12(20)6-7-16-14-13-11(10-4-2-1-3-5-10)8-21-15(13)18-9-17-14/h1-5,8-9H,6-7H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCHAJNOKSLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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